4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound belongs to the benzothiazole-benzamide family, characterized by a dihydrobenzothiazole core fused with a substituted benzamide moiety. Key structural features include:
- A Z-configuration at the imine bond (C=N), critical for maintaining planar geometry and biological activity .
- A 2-methoxyethyl group at position 3 of the benzothiazole, influencing solubility and steric bulk .
- A 4-cyano group on the benzamide ring, acting as a strong electron-withdrawing group that may enhance binding to enzymatic targets .
Properties
IUPAC Name |
4-cyano-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-9-8-23-15-10-16(26-2)17(27-3)11-18(15)28-20(23)22-19(24)14-6-4-13(12-21)5-7-14/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWARUQCEJDBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the reaction of 4-cyanobenzoyl chloride with 2-amino-5,6-dimethoxy-3-(2-methoxyethyl)benzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Electronic Effects: The 4-cyano group in the target compound contrasts with sulfonamide (electron-withdrawing in ) or halogenated benzamides (e.g., 2-bromo/chloro derivatives in ), suggesting distinct electronic profiles that may modulate receptor binding.
- Stereochemical Influence : The Z-configuration is conserved in bioactive dihydrobenzothiazoles (e.g., ), ensuring optimal spatial alignment for target interactions.
Crystallographic and Conformational Analysis
- Hydrogen Bonding : The dihydrobenzothiazole core in forms N–H⋯N and C–H⋯O bonds, stabilizing crystal packing. The target compound’s methoxy groups may participate in analogous interactions, improving crystallinity and bioavailability.
- Software Validation : Structures of related compounds (e.g., ) were resolved using SHELX , ensuring reliability in the target compound’s conformational data.
Computational Predictions
- Drug-Likeness : Using tools like molinspiration (as in ), the target compound’s molecular weight (~430 g/mol) and moderate logP (~2.5) align with Lipinski’s rules, suggesting oral bioavailability.
- DFT Studies: Halogenated benzamides in exhibit electrostatic stabilization via hydrogen bonding, implying the 4-cyano group in the target compound may similarly contribute to binding energy.
Biological Activity
The compound 4-cyano-N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a benzothiazole core, which is known for its diverse biological activities. The presence of a cyano group and methoxy substituents enhances its chemical reactivity and potential therapeutic applications.
Antitumor Activity
Research indicates that compounds with similar benzothiazole structures exhibit significant antitumor properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor growth in various cancer cell lines, including breast, ovarian, and colon cancers. A notable study demonstrated that a related compound exhibited nanomolar activity against human breast cancer cell lines .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-Aminophenyl)Benzothiazole | MCF-7 (Breast) | 0.01 | |
| 4-Cyano-N-benzamide | A549 (Lung) | 0.05 | |
| 5-Methyl-Benzothiazole | HCT116 (Colon) | 0.03 |
The exact mechanism of action for This compound is not fully elucidated; however, it is hypothesized to involve the following pathways:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : It could interfere with the cell cycle progression, particularly at the G1/S phase.
Other Biological Activities
In addition to antitumor properties, benzothiazole derivatives have demonstrated:
- Antimicrobial Activity : Some studies suggest that these compounds possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : Research indicates potential use in reducing inflammation through inhibition of pro-inflammatory cytokines.
Study 1: Antitumor Efficacy in Vivo
A recent study assessed the antitumor efficacy of a benzothiazole derivative in xenograft models. The results showed a significant reduction in tumor size compared to controls after treatment with the compound over four weeks.
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions of benzothiazole derivatives with cellular targets. It revealed that these compounds could bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
